5-{[(Tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid
Description
5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid (CAS: 131052-68-1) is a thiophene-based derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at the 5-position and a carboxylic acid moiety at the 2-position of the heterocyclic ring. Its molecular formula is C10H14N2O3S, with a molecular weight of 242.3 g/mol . The Boc group serves as a protective moiety for the amino group, enhancing stability during synthetic processes while allowing deprotection under acidic conditions for further functionalization. This compound is widely utilized as a building block in medicinal chemistry and materials science, particularly in the synthesis of peptidomimetics and bioactive molecules .
Structure
3D Structure
Properties
IUPAC Name |
5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12(4)8-6-5-7(17-8)9(13)14/h5-6H,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWRWJGBMRLBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(S1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The thiophene ring can be introduced through various methods, including the Paal-Knorr synthesis or the Gewald reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol for Boc deprotection.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-methanol.
Substitution: Free amine derivative of the thiophene compound.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Intermediates
One of the primary applications of 5-{(tert-butoxy)carbonylamino}thiophene-2-carboxylic acid is as an intermediate in the synthesis of various pharmaceuticals. Notably, it serves as a precursor in the production of Palbociclib, a drug used for treating breast cancer. This compound's structure allows for modifications that lead to the synthesis of active pharmaceutical ingredients (APIs) essential for effective cancer therapies .
2. Synthesis of Thiophene Derivatives
The compound is utilized in the synthesis of thiophene derivatives, which are important in medicinal chemistry due to their biological activities. Thiophenes are known for their roles as anti-inflammatory, antibacterial, and anticancer agents. The presence of the tert-butoxycarbonyl group enhances the stability and reactivity of the molecule, making it an attractive building block for further chemical transformations .
Case Studies
Case Study 1: Palbociclib Synthesis
In a study focusing on the synthesis of Palbociclib, researchers identified 5-{(tert-butoxy)carbonylamino}thiophene-2-carboxylic acid as a crucial intermediate. The reaction pathway involved several steps where this compound was transformed into more complex structures necessary for the final drug formulation. This highlights its importance in streamlining the synthesis process and reducing production costs .
| Step | Reaction Type | Intermediate Compound |
|---|---|---|
| 1 | Acylation | 5-{(tert-butoxy)carbonylamino}thiophene-2-carboxylic acid |
| 2 | Cyclization | Palbociclib precursor |
| 3 | Finalization | Palbociclib |
Case Study 2: Anticancer Activity
Another research initiative explored the anticancer properties of thiophene derivatives synthesized from this compound. The derivatives exhibited significant cytotoxicity against various cancer cell lines, demonstrating that modifications to the thiophene ring can enhance biological activity. This opens avenues for developing new therapeutic agents based on this scaffold .
Mechanism of Action
The mechanism of action of 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets such as enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid can be compared to other thiophene-2-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and applications. Below is a detailed analysis:
Table 1: Comparative Analysis of Thiophene-2-Carboxylic Acid Derivatives
| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Key Properties | Applications/Synthesis | Stability/Biological Activity |
|---|---|---|---|---|---|
| 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid | Boc-protected methylamino group at C5 | 242.3 | Acid-labile Boc group; amphiphilic due to carboxylic acid and hydrophobic tert-butyl moiety | Building block for drug discovery; peptide coupling | Boc group deprotects under acidic conditions; potential for targeted delivery |
| 5-(Methoxycarbonyl)thiophene-2-carboxylic acid | Methoxycarbonyl (ester) at C5 | 186.19 | Planar structure with O–H⋯O hydrogen bonding in crystals; ester group enhances lipophilicity | Precursor for luminescent materials; synthesized via ester hydrolysis | Ester stable under basic conditions; used in polymer chemistry |
| 5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid | Fused pyrrole ring with Boc group | 269.32 | Bicyclic system increases rigidity; higher molecular weight | Heterocyclic scaffolds for kinase inhibitors | Enhanced π-stacking due to fused rings; improved bioavailability |
| 3-Tert-butoxycarbonylamino-5-(4-fluorophenyl)thiophene-2-carboxylic acid | Boc-amino and 4-fluorophenyl groups at C3 and C5 | Not specified | Fluorine introduces hydrophobicity and electron-withdrawing effects | Anti-inflammatory agents; synthesized via cross-coupling | Fluorophenyl enhances metabolic stability; targets COX-2 inhibition |
| 5-Formylthiophene-2-carboxylic acid | Formyl group at C5 | 154.13 | Aldehyde enables nucleophilic additions; dual functional groups for conjugation | Intermediate in organic synthesis; crystal engineering | Formyl group reactive toward amines/hydrazines; used in Schiff base formation |
Key Findings:
Substituent Effects :
- The Boc group in the target compound provides synthetic versatility but requires acidic deprotection, whereas methoxycarbonyl (ester) and formyl groups offer distinct reactivity profiles .
- Fluorophenyl substituents (e.g., in ) enhance hydrophobicity and metabolic stability, making them suitable for therapeutic applications .
The carboxylic acid group in all compounds facilitates salt formation, enhancing aqueous solubility for biological testing .
Synthetic Routes :
- Suzuki-Miyaura cross-coupling is common for aryl-substituted thiophenes (e.g., 5-phenylfuran-2-carboxylic acid in ), while hydrolysis of esters or nitriles is typical for carboxylic acid derivatives .
Biological Relevance: Compounds with diaryl substituents () demonstrate anti-inflammatory activity, suggesting that the Boc-methylamino group in the target compound could be optimized for similar applications . The Boc-protected amino group may reduce off-target interactions compared to free amines, improving pharmacokinetics .
Biological Activity
5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid (CAS Number: 131052-68-1) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications based on a review of diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol. Its structure features a thiophene ring, which is known for its role in various biological activities, particularly in drug design.
Synthesis
The synthesis of 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid typically involves the protection of the amino group using a Boc (tert-butoxycarbonyl) group. This can be achieved through reactions with di-tert-butyl dicarbonate under basic conditions. The compound serves as an intermediate in the synthesis of more complex organic molecules and drug candidates .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The Boc group allows for selective reactions, enabling the free amine to modulate the activity of these targets upon deprotection .
Enzyme Inhibition Studies
Research indicates that 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid is employed in studies focusing on enzyme inhibitors. For instance, it has been investigated for its potential to inhibit certain kinases involved in cancer cell proliferation. Such inhibitors are crucial in the development of targeted therapies for various cancers .
Case Studies and Research Findings
- Inhibition of Cancer Cell Growth : In vitro studies have shown that derivatives of thiophene compounds exhibit significant inhibition against cancer cell lines. For example, related compounds have been reported to inhibit kinases like HSET (KIFC1), which are essential for mitotic spindle formation in cancer cells .
- Drug Development : The compound is noted as an intermediate in the synthesis of Palbociclib, a drug used for treating breast cancer. This highlights its relevance in pharmaceutical applications and underscores its potential therapeutic benefits .
- Selectivity and Potency : The selectivity of thiophene derivatives for specific molecular targets has been emphasized in various studies, indicating that modifications to the core structure can enhance their efficacy while reducing off-target effects .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid | C11H15NO4S | Enzyme inhibitor, potential anticancer agent |
| Methyl 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylate | C10H14O4S | Intermediate in organic synthesis |
| 5-(Tert-butoxycarbonyl)thiophene-2-carboxylic acid | C10H12O4S | Used in advanced material production |
Q & A
Q. What are the standard synthetic routes for preparing 5-{(tert-butoxy)carbonylamino}thiophene-2-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of the thiophene scaffold. A common approach involves:
- Step 1 : Introducing the Boc-protected methylamino group at the 5-position of thiophene-2-carboxylic acid. This is achieved by reacting the thiophene core with Boc-protected methylamine derivatives under reflux conditions in ethanol or methanol .
- Step 2 : Acidic work-up (e.g., HCl adjustment to pH ~5) to isolate the product as a crystalline solid .
Key reagents include phenacyl bromide for alkylation and sodium methoxide for deprotection .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirms substitution patterns (e.g., Boc-group integration at δ 1.2–1.4 ppm for tert-butyl protons) and methylamino linkage .
- X-ray Diffraction : Resolves ambiguities in molecular geometry, such as dihedral angles between the thiophene ring and substituents (e.g., 3.1° and 3.6° for carboxyl and ester groups) .
- FT-IR : Identifies carbonyl stretching frequencies (C=O at ~1700 cm⁻¹) for Boc and carboxylic acid groups .
Q. How does the tert-butoxycarbonyl (Boc) group influence reactivity and stability during synthesis?
- Methodological Answer : The Boc group acts as a temporary protective moiety for amines, enabling selective functionalization of the thiophene ring.
- Stability : Resists acidic conditions during esterification but is cleaved under strong acids (e.g., TFA) .
- Reactivity : Prevents undesired side reactions (e.g., nucleophilic attacks) at the methylamino group during coupling steps .
Advanced Research Questions
Q. What strategies optimize reaction yields in synthesizing Boc-protected thiophene derivatives?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes byproduct formation .
- Catalysis : Palladium-based catalysts improve coupling efficiency in aryl-thiophene conjugation .
- Temperature Control : Reflux at 80–90°C balances reaction kinetics and thermal degradation .
- Work-up : Acidic precipitation (pH ~5) ensures high-purity isolation .
Q. How can researchers resolve discrepancies between spectroscopic data and predicted molecular structures?
- Methodological Answer :
- X-ray Crystallography : Provides definitive proof of molecular geometry, resolving ambiguities in NMR assignments (e.g., distinguishing regioisomers) .
- DFT Calculations : Predicts theoretical NMR/IR spectra for comparison with experimental data .
- 2D NMR Techniques (e.g., COSY, NOESY): Clarify through-space and through-bond correlations for complex substituents .
Q. What methodologies evaluate the biological activity of this thiophene-based compound?
- Methodological Answer :
- In Vitro Assays :
- Anti-inflammatory Screening : Inhibition of COX-2 enzyme activity, measured via prostaglandin E₂ (PGE₂) ELISA in macrophage cells .
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
- Structure-Activity Relationship (SAR) : Modifying the Boc group or thiophene substituents to assess potency trends .
Q. What are the key considerations for designing environmentally benign disposal methods for synthetic byproducts?
- Methodological Answer :
- Waste Segregation : Separate halogenated byproducts (e.g., from brominated intermediates) for specialized treatment .
- Neutralization Protocols : Treat acidic/basic residues with neutralizing agents (e.g., NaHCO₃ for HCl) before disposal .
- Regulatory Compliance : Follow REACH guidelines for solvent recovery and heavy metal containment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
